4-Chloro-8-propylpteridin-7(8H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9ClN4O |
|---|---|
Molecular Weight |
224.65 g/mol |
IUPAC Name |
4-chloro-8-propylpteridin-7-one |
InChI |
InChI=1S/C9H9ClN4O/c1-2-3-14-6(15)4-11-7-8(10)12-5-13-9(7)14/h4-5H,2-3H2,1H3 |
InChI Key |
RIHWIJBTDZTBDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
Cellular and Molecular Biological Effects of 4 Chloro 8 Propylpteridin 7 8h One and Pteridin 7 8h One Derivatives
Cell Cycle Regulation and Arrest Mechanisms
Pteridin-7(8H)-one derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. nih.gov These kinases are crucial for the progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase. By inhibiting these key regulatory proteins, these compounds can effectively halt the proliferation of cancer cells.
Induction of G0/G1 Cell Cycle Arrest
Studies on various pteridin-7(8H)-one analogues have consistently demonstrated their ability to induce cell cycle arrest in the G0/G1 phase. nih.govresearchgate.net This arrest prevents cells from entering the S phase, a critical step for DNA replication and subsequent cell division. For instance, treatment of cancer cell lines with these derivatives leads to a significant accumulation of cells in the G0/G1 phase, thereby inhibiting tumor cell proliferation. This effect is a direct consequence of the inhibition of CDK4 and CDK6, which are essential for the G1-S transition.
Modulation of Cell Cycle Checkpoint Proteins
The induction of cell cycle arrest by pteridin-7(8H)-one derivatives is mediated by their influence on key cell cycle checkpoint proteins. As CDK4/6 inhibitors, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb). nih.gov Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. While direct evidence for 4-Chloro-8-propylpteridin-7(8H)-one is not available, the well-established mechanism of its analogues suggests a similar mode of action.
Apoptosis Induction and Programmed Cell Death Pathways
In addition to halting cell cycle progression, pteridin-7(8H)-one derivatives are also capable of inducing apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This dual mechanism of action—cytostatic and cytotoxic—makes them particularly compelling as potential anticancer agents.
Activation of Apoptotic Cascade
Research has shown that treatment with pteridin-7(8H)-one analogues can trigger the intrinsic apoptotic pathway. nih.gov This is often characterized by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases such as caspase-3 and caspase-7, ultimately leading to the dismantling of the cell. nih.gov
Cellular Biomarkers of Apoptosis
The induction of apoptosis by these compounds can be confirmed by observing various cellular biomarkers. These include nuclear fragmentation and an increase in the levels of cleaved caspases. While specific biomarker data for this compound is not documented, studies on its analogues have utilized techniques like flow cytometry and western blotting to detect these hallmarks of apoptosis.
Antiproliferative Activity in Disease Models (In Vitro)
The antiproliferative effects of pteridin-7(8H)-one derivatives have been extensively evaluated in various in vitro cancer models. These studies have demonstrated potent activity against a range of human cancer cell lines.
For example, a pteridine-based derivative, compound 7e , which shares the chloro-substitution pattern, exhibited a potent anti-proliferative GI50 value of 44 nM. nih.gov Another potent analogue, L2 , displayed significant inhibitory activity against CDK4 and CDK6 with IC50 values of 16.7 nM and 30.5 nM, respectively, and showed potent antiproliferative activities in breast and colon cancer cells. nih.gov These findings underscore the potential of this class of compounds in cancer therapy.
Table 1: Antiproliferative Activity of Pteridine-Based Derivatives
| Compound | Target Cancer Cell Lines | GI₅₀/IC₅₀ Values | Reference |
|---|---|---|---|
| 7e | Not Specified | 44 nM (GI₅₀) | nih.gov |
| L2 | Breast and Colon Cancer Cells | 16.7 nM (CDK4 IC₅₀), 30.5 nM (CDK6 IC₅₀) | nih.gov |
Note: The data presented is for analogues of this compound and is intended to be representative of the potential activity of this chemical class.
Activity Spectrum Across Various Cancer Cell Lines
Pteridin-7(8H)-one derivatives have demonstrated a broad spectrum of activity against a range of cancer cell lines. Research has shown that these compounds can effectively inhibit the proliferation of various cancer cells, highlighting their potential as versatile anticancer agents. orientjchem.org
One study reported on a series of pteridin-7(8H)-one analogues, with the most promising compound, 7s, exhibiting remarkable antiproliferative activities against several cancer cell lines. researchgate.net The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for this compound across different cell lines. researchgate.net
| Cell Line | Cancer Type | IC50 (µM) of Compound 7s |
| HCT116 | Colon Cancer | 0.65 |
| HeLa | Cervical Cancer | 0.70 |
| MDA-MB-231 | Breast Cancer | 0.39 |
| HT-29 | Colon Cancer | 2.53 |
These values were notably more potent than those of the established anticancer drug Palbociclib in the same study. researchgate.net Further research into other pteridin-7(8H)-one derivatives has also revealed significant antiproliferative effects. For instance, compound L2 showed potent activity against breast and colon cancer cells by inducing apoptosis. researchgate.net Additionally, a class of 5,8-dihydropteridine-6,7-diones displayed inhibitory effects on gastric (MGC-803, SGC7901), lung (A549), and prostate (PC3) cancer cell lines, with one compound showing IC50 values under 20 µM for all tested lines. orientjchem.org
The activity of these derivatives is not limited to solid tumors. The MV4-11 cell line, a model for acute myeloid leukemia (AML), is known to be sensitive to inhibitors of the FLT3 receptor, a target of some pteridine (B1203161) derivatives. nih.govmedchemexpress.com
Suppression of Receptor Tyrosine Kinase Signaling
A key mechanism through which some pteridin-7(8H)-one derivatives exert their anticancer effects is by inhibiting receptor tyrosine kinases (RTKs). RTKs are crucial for cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a common feature in many cancers.
One particularly important RTK is the FMS-like tyrosine kinase 3 (FLT3). Internal tandem duplication (ITD) mutations in the FLT3 gene (FLT3-ITD) are found in approximately 20-30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govnih.gov This makes FLT3 an attractive therapeutic target.
Several small molecule inhibitors targeting FLT3 have been developed. nih.govnih.gov While direct evidence for this compound as a FLT3-ITD inhibitor is not specified in the provided context, the broader class of pteridine derivatives has been explored for this activity. For example, a novel FLT3 inhibitor, designated JI6, was identified that selectively targets FLT3-ITD as well as resistant D835 mutants. nih.gov This compound effectively inhibited FLT3-ITD-containing MV4-11 cells. nih.gov
The development of pteridin-7(8H)-one derivatives as potent and selective inhibitors of Bruton's tyrosine kinase (BTK), another important kinase in cancer and inflammatory diseases, has also been reported. nih.gov One such derivative, compound 24a, exhibited a high inhibitory activity against BTK with an IC50 of 4.0 nM and showed significant tumor growth inhibition in a xenograft model. nih.gov This highlights the potential of the pteridine scaffold to be adapted to target various kinases involved in cancer.
Broader Biological Activities of the Pteridine Scaffold
Beyond their anticancer properties, compounds based on the pteridine core structure exhibit a wide range of other biological activities.
Antimicrobial Potential (Antibacterial, Antiviral, Antifungal)
The pteridine scaffold is a component of natural compounds that play roles in various biological processes, and its derivatives have been reported to possess antimicrobial activities. globalresearchonline.net This includes potential as antibacterial, antiviral, and antifungal agents. globalresearchonline.net The development of novel antimicrobial therapies is crucial, especially with the rise of bacterial resistance. rsc.org Biomaterials and scaffolds incorporating antimicrobial agents are an area of active research. rsc.orgnih.gov
Antiparasitic and Antimalarial Activity
Pteridine derivatives have shown promise as antiparasitic agents. globalresearchonline.net One key target in this area is pteridine reductase 1 (PTR1), an enzyme found in trypanosomes, the parasites responsible for Human African trypanosomiasis. nih.govnih.gov Inhibiting PTR1 is a viable strategy for developing new treatments for this disease. nih.gov Research has focused on designing inhibitors of PTR1, such as substituted pyrrolo[2,3-d]pyrimidines, which share structural similarities with pteridines. nih.gov
Anti-inflammatory and Antioxidant Properties
Pteridine-based compounds have been reported to have anti-inflammatory and antioxidant properties. globalresearchonline.net Inflammation and oxidative stress are implicated in a wide range of diseases. The development of scaffolds with antioxidant properties is an area of interest in regenerative medicine and for controlling inflammation. nih.govnih.gov Natural polyphenols, for instance, are used in bone scaffolds for their anti-inflammatory and antioxidant functions. nih.gov
Relevance in Metabolic Disorders (e.g., Type II Diabetes, Obesity)
The pteridine nucleus is integral to many biological processes, including metabolism. orientjchem.org Pteridine levels can serve as potential biomarkers in diseases like cancer. nih.gov While a direct link between this compound and metabolic disorders is not established in the provided context, the broader relevance of scaffolds in targeting metabolic diseases is an emerging field. For example, Methionine aminopeptidase (B13392206) 2 (MetAP2) has been identified as a therapeutic target for type 2 diabetes and obesity, with various inhibitor scaffolds being developed. mdpi.comresearchgate.net
Absence of Research Data Precludes Analysis of this compound in Neurological and Psychiatric Conditions
A thorough and extensive review of scientific literature reveals a significant gap in the understanding of the cellular and molecular biological effects of the chemical compound this compound, specifically concerning its potential roles in neurological and psychiatric conditions. Despite a broad search for research pertaining to this compound and its derivatives, no studies were identified that have investigated its impact on the nervous system.
The family of compounds to which this compound belongs, the pteridines, are known to play crucial roles in various biological processes. Notably, certain pteridine derivatives, such as tetrahydrobiopterin (B1682763) (BH4), are essential cofactors in the synthesis of key neurotransmitters, including serotonin, dopamine, and norepinephrine. um.esnih.govresearchgate.net Dysregulation of pteridine metabolism has been linked to several neurological and psychiatric disorders. For instance, deficiencies in BH4 can lead to atypical phenylketonuria, a condition characterized by severe neuropsychiatric symptoms. um.esnih.gov Furthermore, altered levels of pteridines have been observed in patients with Parkinson's disease and depression. um.es
However, the existing research on synthetic pteridin-7(8H)-one derivatives has been predominantly focused on other therapeutic areas, most notably oncology. Several studies have explored the potential of these compounds as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) for cancer treatment. nih.gov This line of inquiry, while valuable in its own right, does not provide any data on the neurological effects of these compounds.
The specific compound, this compound, is commercially available, indicating its potential use in research. nih.gov Yet, no published studies have emerged from its use in the context of neurological or psychiatric research.
Structure Activity Relationship Sar and Molecular Optimization of 4 Chloro 8 Propylpteridin 7 8h One Analogues
Influence of the Pteridin-7(8H)-one Core Structure on Biological Activity
The pteridin-7(8H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities. orientjchem.orgnih.gov This core structure serves as a fundamental framework for a variety of biologically active compounds, including those with antitumor properties. orientjchem.orgnih.gov Pteridines, formed by the fusion of pyrazine (B50134) and pyrimidine (B1678525) rings, are synthesized by many organisms and can function as enzymatic cofactors and modulators of the immune system. nih.gov This inherent biological relevance has spurred the synthesis and investigation of numerous pteridine (B1203161) derivatives for therapeutic applications. nih.gov
Recent research has highlighted the potential of pteridin-7(8H)-one analogues as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and have been validated as targets for cancer therapy. rawdatalibrary.netnih.gov For instance, a series of pteridin-7(8H)-one derivatives were developed as highly potent CDK4/6 inhibitors, with some compounds demonstrating significant antiproliferative activities against various cancer cell lines. rawdatalibrary.net Another study focused on designing pteridin-7(8H)-one derivatives as potent CDK2 inhibitors, leading to the discovery of compounds with notable selectivity for CDK2 over other CDKs. nih.gov
Furthermore, the pteridine-7(8H)-one core has been successfully utilized to develop inhibitors for other important kinase targets, such as Bruton's tyrosine kinase (BTK), which is implicated in cancer and autoimmune diseases. nih.gov The versatility of the pteridin-7(8H)-one nucleus allows for various substitutions and modifications, enabling the fine-tuning of biological activity and selectivity towards specific molecular targets. orientjchem.orgresearchgate.net
Impact of Substituents at the 4-Position (Specifically Chlorine)
The nature of the substituent at the 4-position of the pteridin-7(8H)-one ring system plays a critical role in modulating the biological activity of its analogues.
Halogenation, particularly chlorination, at specific positions on a drug scaffold can significantly influence its physicochemical properties and, consequently, its biological activity. rsc.orgeurochlor.org The introduction of a chlorine atom can alter the electronic distribution within the molecule and introduce steric bulk, both of which can affect how the ligand interacts with its biological target. nih.govrsc.org In the context of pteridine-based ligands, the electronic effects of a chlorine substituent can impact the molecule's ability to form key interactions, such as hydrogen bonds or halogen bonds, within the active site of a protein. rsc.org Sterically, the size of the chlorine atom can either promote a more favorable binding conformation or create unfavorable steric clashes, depending on the topology of the binding pocket. units.it
The term "magic chloro" has been used to describe the often-dramatic and sometimes unexpected improvements in potency and pharmacokinetic properties that can result from the substitution of a hydrogen atom with a chlorine atom in a drug candidate. chemrxiv.orgresearchgate.netnih.gov This effect is not merely due to a simple increase in lipophilicity but can involve a complex interplay of electronic, steric, and conformational factors. rsc.orgchemrxiv.org In some cases, the introduction of a chlorine atom can lead to a several-hundred-fold or even thousand-fold increase in biological potency. chemrxiv.orgresearchgate.net This phenomenon has been observed across various classes of compounds and is a testament to the profound impact that a single chlorine atom can have on molecular recognition and biological function. rsc.orgnih.gov While not universally applicable, the judicious placement of chlorine atoms is a well-established strategy in medicinal chemistry for optimizing lead compounds. chemrxiv.orgresearchgate.net
Role of the 8-Propyl Group and N-Substitution on Receptor Binding and Selectivity
The substituent at the N8-position of the pteridin-7(8H)-one core is crucial for determining receptor binding affinity and selectivity. The 8-propyl group in 4-Chloro-8-propylpteridin-7(8H)-one, for example, occupies a specific region within the target's binding site. The size, shape, and lipophilicity of this group can significantly influence how the molecule anchors itself.
The nature of the N-substitution can also dictate selectivity between different but related protein targets. By tailoring the size and chemical features of the substituent at the 8-position, it is possible to exploit subtle differences in the binding sites of various kinases, leading to inhibitors with improved selectivity profiles. rawdatalibrary.netnih.gov
Strategic Modifications to the Pteridine Ring System for Enhanced Potency and Selectivity
Beyond substitutions at specific positions, strategic modifications to the core pteridine ring system itself can unlock further enhancements in potency and selectivity. These modifications can involve the introduction of additional functional groups or the alteration of the heterocyclic framework to optimize interactions with the target protein.
For example, introducing small groups, such as methyl or halogen atoms, at other positions on the pteridine ring has been shown to improve selectivity for certain CDK inhibitors. researchgate.net These modifications can fine-tune the electronic properties of the ring system or introduce new points of interaction with the target.
Furthermore, exploring alternative heterocyclic systems that mimic the key pharmacophoric features of the pteridine core can lead to the discovery of novel scaffolds with improved drug-like properties. nih.govresearchgate.net This approach, known as scaffold hopping, can be a powerful strategy for overcoming limitations associated with the original pteridine framework, such as metabolic instability or off-target effects. mdpi.com
Pharmacophore Elucidation and Derivatization Strategies
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. nih.govnih.gov For pteridin-7(8H)-one analogues, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to the target protein. nih.gov
By understanding the key pharmacophoric features, medicinal chemists can devise rational derivatization strategies to synthesize new analogues with improved properties. mdpi.com This involves designing molecules that retain the essential pharmacophore while introducing modifications to other parts of the structure to enhance potency, selectivity, or pharmacokinetic parameters. researchgate.net
The process of pharmacophore elucidation often involves analyzing the SAR of a series of active compounds and their inactive counterparts. nih.gov This information, combined with computational docking studies, can provide a detailed picture of how the ligands bind to their target and guide the design of the next generation of inhibitors. nih.gov
Data Tables
Table 1: Biological Activity of Pteridin-7(8H)-one Analogues as CDK Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| 7s | CDK4/cyclin D3 | 34.0 | HCT116 | 0.65 | rawdatalibrary.net |
| 7s | CDK6/cyclin D3 | 65.1 | HeLa | 0.70 | rawdatalibrary.net |
| MDA-MB-231 | 0.39 | rawdatalibrary.net | |||
| HT-29 | 2.53 | rawdatalibrary.net | |||
| KII-21 | CDK2/cyclin E2 | - | - | - | nih.gov |
| L2 | CDK4 | 16.7 | - | - | researchgate.net |
| L2 | CDK6 | 30.5 | - | - | researchgate.net |
| 24a | BTK | 4.0 | - | - | nih.gov |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates greater potency. Antiproliferative IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.
Future Research Directions and Translational Perspectives
Design and Synthesis of Next-Generation Pteridin-7(8H)-one Analogues with Tailored Activities
The versatility of the pteridin-7(8H)-one scaffold allows for extensive chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. Future research will focus on the rational design and synthesis of novel analogues with activities tailored for specific therapeutic targets.
Building upon the core structure of 4-Chloro-8-propylpteridin-7(8H)-one, structure-activity relationship (SAR) studies will be instrumental. For instance, research on related pteridin-7(8H)-one derivatives has demonstrated that modifications at various positions can significantly impact target engagement. One area of exploration involves the development of covalent inhibitors. By incorporating a reactive group, such as an acrylamide (B121943) moiety, these analogues can form a permanent bond with a specific residue, often a cysteine, in the target protein's active site. This has proven to be an effective strategy for achieving potent and selective inhibition of kinases like Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR). nih.gov A series of pteridin-7(8H)-one derivatives were developed as covalent BTK inhibitors, with compound 24a showing high potency and selectivity. nih.gov
Another promising direction is the application of "scaffold hopping," where the pteridin-7(8H)-one core is used to replace other heterocyclic systems in known inhibitors. This approach can lead to the discovery of novel intellectual property with improved drug-like properties. A notable example is the transformation of a pyrimidine-based EGFR inhibitor into a pteridin-7(8H)-one scaffold, which resulted in compounds with subnanomolar inhibitory activities against both wild-type and mutant EGFR. nih.gov
Furthermore, computational modeling techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies will guide the design of next-generation analogues. These models can predict the inhibitory activity of novel compounds before their synthesis, thereby streamlining the drug discovery process.
Exploration of Multi-Targeting Approaches for Complex Disease Treatment
The "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases like cancer and parasitic infections. Consequently, the development of multi-target inhibitors, which can simultaneously modulate several key pathways, is a compelling strategy. The pteridin-7(8H)-one scaffold is well-suited for this approach.
A systematic, multidisciplinary strategy has been successfully employed to develop pteridine (B1203161) derivatives as multi-target antiparasitic agents. nih.gov By combining computational fragment-based design with crystallographic structure determination, researchers have created compounds that inhibit both pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR) in parasites like Trypanosoma brucei and Leishmania major. nih.gov This dual inhibition is crucial for overcoming potential drug resistance mechanisms. The design process involved modifying different modules of the lead compound to optimize activity against multiple targets while maintaining selectivity over the human orthologs. nih.gov
In the context of cancer, developing dual inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) represents another avenue for multi-targeting. researchgate.netrawdatalibrary.net Pteridin-7(8H)-one derivatives have been designed to potently inhibit both CDK4 and CDK6, which are critical for cell cycle progression in many cancers. researchgate.net The most promising compounds from these studies have demonstrated significant antiproliferative activities in various cancer cell lines. researchgate.netrawdatalibrary.net
Future work will likely involve the rational design of pteridin-7(8H)-one analogues that can hit a carefully selected combination of targets to achieve synergistic therapeutic effects and a lower likelihood of resistance.
Advanced Mechanistic Investigations Beyond Initial Target Identification
While initial drug discovery efforts focus on identifying a primary molecular target, a deeper understanding of the downstream cellular consequences of target inhibition is crucial for clinical translation. Future mechanistic studies on this compound analogues will need to go beyond simple IC50 values.
For pteridin-7(8H)-one-based kinase inhibitors, this involves a detailed examination of the downstream signaling pathways. For example, inhibitors of BTK have been shown to block the activation of BTK and its downstream signaling, leading to cell cycle arrest in the G0/G1 phase and the induction of apoptosis in cancer cells. researchgate.net Similarly, CDK4/6 inhibitors based on this scaffold have been found to induce cell cycle arrest and apoptosis in a concentration-dependent manner. researchgate.net
Advanced research should employ a range of techniques to elucidate these mechanisms more comprehensively. This includes proteomics to identify changes in protein expression and phosphorylation status upon treatment, and transcriptomics to understand the impact on gene expression. For instance, studies on an ataxia telangiectasia and Rad3-related (ATR) kinase inhibitor showed that it regulates cell survival and apoptosis by balancing the CHK1/P53 and PI3K/AKT pathways. frontiersin.org Such detailed mechanistic insights can help in identifying biomarkers for patient stratification and predicting potential combination therapies.
Moreover, investigating the potential for off-target effects is equally important. While high selectivity is a key goal, understanding any unintended interactions can help to predict and mitigate potential adverse effects.
Integration with Systems Biology and Network Pharmacology for Comprehensive Understanding
To fully grasp the therapeutic potential and mechanism of action of this compound and its derivatives, a shift towards a systems-level understanding is necessary. Systems biology and network pharmacology offer powerful computational tools to analyze the complex interplay between drugs, targets, and biological networks. mdpi.comsamipubco.com
Network pharmacology moves beyond the single-target approach to consider how a drug affects a complex network of interactions within a cell or organism. samipubco.comnih.gov This can be particularly insightful for compounds derived from the pteridin-7(8H)-one scaffold, which may have multiple biological targets. By constructing and analyzing protein-protein interaction (PPI) networks, researchers can identify key "hub" genes and pathways that are modulated by the compound. nih.govnih.gov
For example, a network pharmacology analysis of a traditional medicine used for gastric cancer identified key active compounds and their potential targets, revealing that they act on a network of proteins including matrix metalloproteinases. nih.gov A similar approach could be applied to this compound analogues to predict their polypharmacological effects and identify potential new therapeutic indications.
Integrating data from high-throughput screening, proteomics, and transcriptomics into these network models can provide a comprehensive view of the drug's mode of action. researchgate.net This systems-level perspective can help to:
Identify novel drug targets and biomarkers.
Predict synergistic drug combinations.
Understand potential mechanisms of drug resistance.
Repurpose existing compounds for new diseases.
The application of these in silico approaches, followed by experimental validation, will be a cornerstone of future research on pteridin-7(8H)-one-based therapeutics, enabling a more rational and efficient path towards clinical application.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 4-Chloro-8-propylpteridin-7(8H)-one, and what are their key methodological considerations?
- Methodological Answer : Synthesis of pteridinone derivatives often involves cyclization reactions or functionalization of pre-existing heterocyclic cores. For example, similar compounds like pyrano[4,3-b]pyridin-7-ones are synthesized via Pinner reactions or selenium-mediated cyclization under controlled conditions (e.g., using DCM and NBS as reagents) . Key considerations include solvent selection (e.g., acetonitrile for extraction), purification via silica gel chromatography, and structural validation using NMR (¹H and ¹³C) and HRMS . For this compound, chlorination at the 4-position may require electrophilic substitution or halogen exchange reactions, with propyl group introduction via alkylation steps.
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and DEPT-135) is critical for confirming substituent positions and stereochemistry. For instance, in related naphthyridinones, ¹H NMR resolves aromatic protons and methyl groups, while ¹³C NMR identifies carbonyl and chlorinated carbons . X-ray crystallography (as used for 4-Chloro-7-hydroxy-6-methylnaphthyridin-8-one) provides definitive proof of molecular geometry and hydrogen-bonding networks . Mass spectrometry (HRMS) validates molecular weight and isotopic patterns for chlorine .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should assess degradation kinetics via HPLC or LC-MS. For chlorinated heterocycles, acidic or basic conditions may hydrolyze the lactam ring or displace chlorine. Thermal stability can be tested using TGA/DSC, while photostability requires controlled UV exposure. Storage recommendations (e.g., desiccated, inert atmosphere) should align with findings from analogous compounds, such as pyrido[2,3-d]pyrimidinones, which degrade via hydrolysis under humid conditions .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, particularly in overcoming low regioselectivity during chlorination?
- Methodological Answer : Regioselective chlorination can be enhanced using directing groups (e.g., electron-withdrawing substituents) or catalysts like Lewis acids (FeCl₃, AlCl₃). For example, in pyrimidine derivatives, chlorination at specific positions is achieved via microwave-assisted reactions or flow chemistry, reducing side-product formation . Reaction monitoring via in-situ IR or Raman spectroscopy helps identify optimal termination points. Post-synthetic purification may require recrystallization from ethanol/water mixtures to isolate the desired regioisomer .
Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodological Answer : Discrepancies between solution (NMR) and solid-state (X-ray) data may arise from conformational flexibility or solvent effects. Dynamic NMR experiments (variable-temperature ¹H NMR) can probe rotational barriers, while DFT calculations (e.g., B3LYP/6-31G*) model equilibrium geometries . For instance, in naphthyridinones, intramolecular hydrogen bonding observed in crystals may not persist in solution, explaining shifts in carbonyl signals .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For chlorinated pteridinones, the C4-Cl bond is typically electrophilic; Fukui indices quantify susceptibility to nucleophilic attack . Solvent effects (e.g., polar aprotic vs. protic) are modeled using COSMO-RS. MD simulations predict solvation shells influencing reaction kinetics, as demonstrated in pyrido[4,3-d]pyrimidin-7-one systems .
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives targeting enzyme inhibition?
- Methodological Answer : Rational SAR design involves synthesizing analogs with systematic variations (e.g., alkyl chain length at C8, halogen replacement at C4). High-throughput screening against target enzymes (e.g., kinases) identifies hit compounds, followed by IC₅₀ determination via fluorescence polarization or SPR assays. Molecular docking (AutoDock Vina) models ligand-enzyme interactions, prioritizing derivatives with improved binding affinity. For example, 8-cyclopentylpyrido[2,3-d]pyrimidinones show enhanced selectivity in kinase inhibition due to hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
